molecular formula C9H14N2O2 B13026443 tert-Butyl 2-(1H-pyrazol-4-yl)acetate

tert-Butyl 2-(1H-pyrazol-4-yl)acetate

Cat. No.: B13026443
M. Wt: 182.22 g/mol
InChI Key: LPYGNHIISKWWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(1H-pyrazol-4-yl)acetate is a valuable chemical intermediate and protected building block in organic synthesis and medicinal chemistry research. The compound features a pyrazole heterocycle, a privileged structure in drug discovery, coupled with a tert-butyl ester acetamide group. The ester moiety is widely utilized as a carboxylic acid protecting group, and the reactive 1H-pyrazol-4-yl position makes this compound a versatile scaffold for further functionalization. This compound serves as a key precursor in the synthesis of more complex molecules. Its primary research application lies in its role as a building block for the development of pharmaceutical candidates. Pyrazole-containing structures are commonly explored for their diverse biological activities. The molecular framework is analogous to that of other research compounds, such as tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS 1443980-81-1), which is a known intermediate in medicinal chemistry . The parent 1H-pyrazol-4-yl structure offers a distinct site for N-functionalization, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies, a common strategy in lead optimization. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this building block in various synthetic transformations, including deprotection to the corresponding acetic acid, N-alkylation at the pyrazole nitrogen, or cross-coupling reactions at the pyrazole ring. Proper laboratory handling procedures should be followed, and the material should be stored as recommended by the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

tert-butyl 2-(1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)4-7-5-10-11-6-7/h5-6H,4H2,1-3H3,(H,10,11)

InChI Key

LPYGNHIISKWWRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CNN=C1

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 2 1h Pyrazol 4 Yl Acetate and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the pyrazole (B372694) ring with the desired C4-substituent already incorporated from acyclic precursors. These methods are often efficient, building the core heterocycle and installing key functionality in a single sequence.

The alkylation of pyrazoles is a fundamental transformation. However, due to the presence of two reactive nitrogen atoms in the tautomeric ring system, N-alkylation reactions typically yield a mixture of regioisomers (N1 and N2 substituted products). researchgate.netnih.gov The reaction of an unsubstituted 1H-pyrazole with an alkylating agent like tert-butyl bromoacetate (B1195939) under basic conditions leads to the formation of N-substituted products, specifically tert-butyl 2-(1H-pyrazol-1-yl)acetate and tert-butyl 2-(2H-pyrazol-2-yl)acetate, rather than the C4-substituted target compound. orgsyn.org

The regioselectivity of N-alkylation is influenced by factors such as the substitution pattern on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., solvent, base, temperature). researchgate.netconsensus.app For instance, sterically bulky substituents on the pyrazole ring at positions 3 or 5 can direct alkylation to the less hindered nitrogen atom. mdpi.com While not a direct route to C4-alkylated pyrazoles, understanding N-alkylation is crucial in pyrazole chemistry to avoid undesired side reactions or to protect the nitrogen atoms while other positions are functionalized.

A systematic study on the N-substitution of 3-substituted pyrazoles using K₂CO₃ in DMSO has demonstrated the achievement of regioselective N1-alkylation and -arylation, with the outcomes justified by DFT calculations. researchgate.net Enzyme-catalyzed alkylation has also emerged as a highly selective method, capable of achieving unprecedented regioselectivity (>99%) for pyrazole alkylation using haloalkanes. nih.gov

Table 1: Regioselectivity in N-Alkylation of Substituted Pyrazoles
Pyrazole SubstrateAlkylating AgentConditionsMajor ProductKey FindingReference
3-Substituted PyrazolesVariousK₂CO₃, DMSON1-substituted isomerSteric effects and reaction conditions govern regioselectivity. researchgate.net
Various PyrazolesHaloalkanes (e.g., Iodomethane)Enzyme CascadeSingle N-alkylated isomer (>97%)Enzymatic catalysis provides exceptional regiodivergence and selectivity. nih.gov
4-Bromo-1H-pyrazole1-Phenylethyl 2,2,2-trichloroacetimidateTfOH (cat.), DCE, 80 °C4-Bromo-1-(1-phenylethyl)-1H-pyrazole (70% yield)Acid-catalyzed alkylation with trichloroacetimidates offers a route to N-alkyl pyrazoles. mdpi.com

These methods involve the formation of the pyrazole ring from acyclic components, a strategy that is highly versatile and widely employed.

The most classical and widespread method for pyrazole synthesis is the Paal-Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. nih.govmdpi.comnih.gov The reaction proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net

To synthesize tert-butyl 2-(1H-pyrazol-4-yl)acetate, a specifically substituted 1,3-dielectrophile is required. A suitable precursor would be a derivative of 3-oxopentanedioic acid, such as di-tert-butyl 3-oxopentanedioate. Reaction of this β-keto ester with hydrazine hydrate (B1144303) would theoretically lead to the formation of tert-butyl 2-(5-hydroxy-3-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate, which could then be further transformed. A more direct approach involves using a precursor like tert-butyl 4,4-diethoxy-3-oxobutanoate, which upon reaction with hydrazine, would directly form the pyrazole ring with the desired C4-substituent.

The regioselectivity of the cyclization can be an issue when both the β-dicarbonyl and the hydrazine are unsymmetrical. nih.gov However, for the synthesis of this compound from a symmetrical hydrazine (hydrazine itself), this ambiguity is avoided. Acetic acid is often used as a catalyst or solvent to improve selectivity and reaction rates. nih.govnih.gov

Table 2: Pyrazole Synthesis via Condensation Reactions
β-Dicarbonyl/EquivalentHydrazine DerivativeConditionsProduct TypeReference
1,3-DiketonesSubstituted HydrazinesCu(NO₃)₂, room temp1,3,5-Trisubstituted Pyrazoles nih.gov
β-KetoestersAlkyl HydrazinesColumn Chromatography SeparationIsomeric Pyrazoles mdpi.com
4,4,4-Trifluoro-1-arylbutan-1,3-diketonesArylhydrazineN,N-dimethylacetamide, acid mediumRegioisomeric Pyrazoles (98:2 ratio) nih.gov
Ethylacetoacetate2-Hydrazinyl-4,6-disubstituted-s-triazineEthanol-acetic acidPyrazolyl-s-triazine derivatives nih.gov

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgtaylorandfrancis.com This reaction can be adapted to synthesize the title compound starting from 1H-pyrazole-4-carbaldehyde. The process would involve two main steps:

Knoevenagel Condensation: The 1H-pyrazole-4-carbaldehyde is reacted with an active methylene (B1212753) compound such as di-tert-butyl malonate or tert-butyl cyanoacetate. This reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgorganic-chemistry.org The condensation yields an α,β-unsaturated intermediate, for example, tert-butyl 2-cyano-3-(1H-pyrazol-4-yl)acrylate.

Reduction and/or Hydrolysis/Decarboxylation: The resulting unsaturated double bond must be reduced to form the desired acetate (B1210297) side chain. Catalytic hydrogenation (e.g., using H₂/Pd-C) is a common method for this reduction. If a malonate derivative is used, the product will be a substituted malonate, which requires a subsequent hydrolysis and decarboxylation step to yield the final mono-acetic acid derivative.

This two-step approach allows for the construction of the C4-acetate side chain on a pre-formed pyrazole ring. The Vilsmeier-Haack reaction is a common method to produce the starting pyrazole-4-carbaldehyde from suitable hydrazone precursors. chemmethod.com

Condensation and Cyclization Reactions

Functionalization of Pyrazole Precursors

This strategy involves modifying a pyrazole ring that already possesses a handle for chemical transformation at the C4 position. This is a powerful and convergent approach, as it allows for late-stage functionalization.

Modern synthetic chemistry offers robust methods for creating carbon-carbon bonds through cross-coupling reactions. To synthesize this compound, one could employ a pyrazole scaffold substituted at the C4 position with a group amenable to such reactions, such as a halogen or a boronic acid/ester.

A common precursor is a 4-bromo-1H-pyrazole or 4-iodo-1H-pyrazole. researchgate.net These halo-pyrazoles can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling) with appropriate coupling partners. For instance, a Suzuki coupling between 1H-pyrazole-4-boronic acid pinacol (B44631) ester and tert-butyl bromoacetate in the presence of a suitable palladium catalyst and base could furnish the target compound. Alternatively, a Negishi coupling using an organozinc reagent, such as the Reformatsky reagent derived from tert-butyl bromoacetate and zinc dust, could be reacted with a 4-halo-1H-pyrazole.

The C4 position of the pyrazole ring is known to readily undergo electrophilic substitution reactions due to its electron-rich nature, providing routes to precursors like 4-halopyrazoles. mdpi.com The functionalization of these scaffolds is a key strategy in medicinal chemistry for generating molecular diversity. nih.govresearchgate.net

Esterification and Transesterification Reactions

The introduction of the tert-butyl ester group onto the pyrazole acetic acid scaffold is a critical step, commonly achieved via esterification. Transesterification presents an alternative, albeit sometimes challenging, pathway.

Esterification

Esterification is the most direct and widely employed method for producing tert-butyl esters from their corresponding carboxylic acids. libretexts.orglibretexts.org In the context of this compound, this involves the reaction of 2-(1H-pyrazol-4-yl)acetic acid with a tert-butylating agent.

Standard Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, tert-butanol) in the presence of an acid catalyst, is a fundamental approach. youtube.com However, the bulky nature of the tert-butyl group and the potential for side reactions, such as the acid-catalyzed elimination of isobutylene (B52900) from tert-butanol (B103910), requires carefully chosen conditions.

Several methods have been developed for the efficient synthesis of tert-butyl esters from carboxylic acids that are applicable to the synthesis of the target compound. One effective one-pot method involves using the carboxylic acid, tert-butanol, anhydrous magnesium sulfate, and a catalytic amount of sulfuric acid. researchgate.net Another general method involves heating the carboxylic acid with an excess of tert-butyl acetoacetate (B1235776) and a catalytic amount of acid, which advantageously generates only low pressures. researchgate.net A further efficient reagent for this transformation is 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), which reacts with carboxylic acids in the presence of an acid catalyst to provide tert-butyl esters in good yields. researchgate.net

Table 1: Selected General Methods for tert-Butylation of Carboxylic Acids

Reagent(s) Key Features Reference
tert-Butanol, MgSO₄, H₂SO₄ (cat.) One-pot procedure from the alcohol and carboxylic acid. researchgate.net
tert-Butyl acetoacetate, Acid (cat.) Generates low pressure; suitable for lab-scale pressure glassware. researchgate.net
2,4,6-Tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), Acid (cat.) Air-stable solid reagent; provides good to high yields. researchgate.net

Transesterification

However, the transesterification to form tert-butyl esters is often thermodynamically unfavorable and kinetically slow. Borane-catalyzed transesterification of tert-butyl esters to other esters has been reported, highlighting the reactivity of these compounds. rsc.org More relevant to the synthesis of the target compound, PCl₃-mediated conversion of tert-butyl esters into other esters and amides has been developed, which proceeds through the in-situ formation of an acid chloride. researchgate.netresearchgate.net While these methods describe the reaction of tert-butyl esters rather than their formation, they underscore the unique chemical challenges associated with the tert-butyl group in esterification reactions. Lipase-catalyzed transesterification is another technique, often employed in biodiesel production, where tert-butanol may be used as a solvent to improve reaction efficiency. nih.gov

Spectroscopic and Structural Elucidation of Tert Butyl 2 1h Pyrazol 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their arrangement in a molecule. In the ¹H NMR spectrum of tert-Butyl 2-(1H-pyrazol-4-yl)acetate, distinct signals corresponding to the protons of the pyrazole (B372694) ring, the methylene (B1212753) group, and the tert-butyl group are expected.

The pyrazole ring protons typically appear as singlets in the aromatic region of the spectrum. The methylene protons adjacent to the pyrazole ring and the ester group are expected to produce a singlet in the range of 3.5-4.0 ppm. The nine equivalent protons of the tert-butyl group will generate a characteristic singlet further upfield, typically around 1.4-1.5 ppm, due to the shielding effect of the adjacent carbonyl group. The broad singlet of the N-H proton of the pyrazole ring is also anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole C-H ~7.5 s 2H
Methylene (-CH₂-) ~3.6 s 2H
tert-Butyl (-C(CH₃)₃) ~1.45 s 9H
Pyrazole N-H Variable br s 1H

s: singlet, br s: broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 168-172 ppm. The carbons of the pyrazole ring will resonate in the aromatic region, generally between 110 and 140 ppm. The quaternary carbon of the tert-butyl group is anticipated around 80-82 ppm, while the methyl carbons of the tert-butyl group will be found further upfield, typically around 28 ppm. The methylene carbon is expected to have a chemical shift in the range of 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (δ, ppm)
Carbonyl (C=O) ~170
Pyrazole C3/C5 ~135
Pyrazole C4 ~115
Quaternary tert-Butyl C ~81
Methylene (-CH₂-) ~32
Methyl (-CH₃) ~28

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)youtube.com

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data. youtube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be expected between the N-H proton and the adjacent C-H protons of the pyrazole ring, confirming their proximity. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would be used to definitively assign the proton signals to their corresponding carbon atoms, such as the methylene protons to the methylene carbon and the pyrazole protons to their respective ring carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. youtube.com Key HMBC correlations for this compound would include a cross-peak between the tert-butyl protons and the carbonyl carbon, as well as correlations between the methylene protons and the carbons of the pyrazole ring and the carbonyl carbon. sdsu.edu These correlations are crucial for piecing together the molecular fragments.

Infrared (IR) Spectroscopyacs.orgchemicalbook.comnih.govrsc.orguni.luchemicalbook.com

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration of the pyrazole ring. The strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is anticipated around 1730 cm⁻¹. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. Additionally, C=C and C=N stretching vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (pyrazole) 3100-3300 Medium, Broad
C-H Stretch (alkyl) 2850-3000 Medium-Strong
C=O Stretch (ester) ~1730 Strong
C=C, C=N Stretch (pyrazole) 1400-1600 Medium
C-O Stretch (ester) 1150-1250 Strong

Mass Spectrometry (MS)acs.orgnih.govrsc.orgchemicalbook.comchemicalbook.comchemicalbook.comresearchgate.net

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₉H₁₄N₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 182.11.

A prominent fragmentation pattern would likely involve the loss of the tert-butyl group (C₄H₉, 57 m/z) to give a fragment at m/z 125. Another characteristic fragmentation would be the loss of isobutylene (B52900) (C₄H₈, 56 m/z) to form a protonated pyrazolylacetic acid fragment. Further fragmentation of the pyrazole ring could also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its fragments.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Ion
182.11 [M]⁺
125.05 [M - C₄H₉]⁺
57.07 [C₄H₉]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopyuni.luchemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring in this compound is the primary chromophore. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region. acs.orgphyschemres.org For this compound, an absorption maximum (λmax) is expected in the range of 210-230 nm, corresponding to π-π* transitions within the pyrazole ring. acs.org The position of the absorption maximum can be influenced by the solvent used. physchemres.org

Table 5: Predicted UV-Vis Absorption for this compound

Chromophore λmax (nm) Transition
Pyrazole Ring 210-230 π → π*

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined using single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest literature review, specific X-ray crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, have not been reported in publicly accessible databases or research articles. The synthesis and characterization of various substituted pyrazole derivatives have been documented, but detailed crystallographic studies on this particular unsubstituted parent compound appear to be limited.

For related pyrazole compounds, crystallographic analyses have been instrumental in confirming their molecular structures. It is anticipated that a similar study on this compound would provide invaluable insights into its molecular conformation and packing in the solid state.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

This table is for illustrative purposes only, as experimental data is not currently available.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active compounds. By employing a stationary phase and a mobile phase, HPLC separates components of a mixture, allowing for the quantification of the main compound and any impurities.

For a non-chiral compound like this compound, reversed-phase HPLC (RP-HPLC) is a common method for purity assessment. While specific application notes detailing the HPLC analysis of this exact compound are not readily found, general methods for pyrazole derivatives can be adapted. These methods typically utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

Since this compound is not chiral, the determination of enantiomeric excess is not applicable.

Table 2: Representative HPLC Method Parameters for Analysis of Pyrazole Derivatives

ParameterTypical Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid
Gradient Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 210-254 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

These are general conditions and would require optimization for the specific analysis of this compound.

Further research and publication of experimental data are necessary to populate the specific analytical parameters for this compound.

Reactivity and Chemical Transformations of Tert Butyl 2 1h Pyrazol 4 Yl Acetate

The chemical behavior of tert-Butyl 2-(1H-pyrazol-4-yl)acetate is dictated by its constituent parts. The pyrazole (B372694) ring is an aromatic heterocycle susceptible to substitution, while the ester moiety can be transformed into other functional groups.

Reactions Involving the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, though less so than pyrrole (B145914) or furan. It undergoes several characteristic reactions, including substitution and functionalization at both its carbon and nitrogen atoms.

The pyrazole ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration. The position of substitution is directed by the existing substituents on the ring. For this compound, the carboxymethyl group at the C4 position influences the electron density of the ring. Electrophilic attack typically occurs at the C4 position if it is unsubstituted, but since it is blocked in the title compound, substitution is expected at other available positions. For instance, nitration of pyrazole derivatives can lead to products like 4-nitro-1H-pyrazol-5-yl)acetate. nih.gov Halogenation, for example with N-bromosuccinimide (NBS), can introduce a bromine atom onto the pyrazole ring, leading to compounds such as tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. sigmaaldrich.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic pi system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The specific conditions and regioselectivity depend on the nature of the electrophile and the substituents already present on the pyrazole ring. ucalgary.calibretexts.org

N-Alkylation and N-Acylation Reactions

The pyrazole ring of this compound contains two nitrogen atoms, both of which are potential sites for alkylation or acylation. The NH proton is acidic and can be removed by a base, generating a pyrazolate anion that readily reacts with electrophiles.

N-Alkylation: This reaction introduces an alkyl group onto one of the ring nitrogen atoms. The choice of reaction conditions, particularly the base and solvent, can influence the regioselectivity of the reaction, leading to either N1 or N2 substituted products. For instance, reaction with an alkyl halide (R-X) in the presence of a base like potassium carbonate or sodium hydride will yield N-alkylated pyrazoles. bibliomed.orguni.lu Copper-catalyzed methods have also been developed for the site-selective N-alkylation of pyrazoles with benzylic C-H bonds. acs.org

N-Acylation: This involves the introduction of an acyl group (R-CO-) onto a nitrogen atom. This is typically achieved by reacting the pyrazole with an acyl chloride or anhydride. N-acylation is often used to introduce protecting groups or to synthesize N-acylpyrazole derivatives, which are useful as activated amide synthons. mdpi.com For example, treatment with chloroacetyl chloride can result in N-acylation. bibliomed.org

A summary of representative N-alkylation and N-acylation reactions is presented below.

ReactantReagentProduct TypeReference
Pyrazole derivativePhenacyl bromideN-Alkylation bibliomed.org
Pyrazole derivativeChloroacetic acidN-Alkylation bibliomed.org
Aldehyde, PyrazoleOxoammonium saltN-Acylation mdpi.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to pyrazole derivatives. wiley.comnih.govmdpi.com

A common strategy for functionalizing the C4 position of the pyrazole ring in this compound involves a two-step sequence. First, the pyrazole is halogenated at the C4 position (e.g., bromination). The resulting 4-halopyrazole is then converted into a pyrazole-4-boronic acid or a pinacol (B44631) ester derivative. nih.govchemimpex.com

Suzuki-Miyaura Coupling: This boronic ester derivative is a key intermediate for Suzuki-Miyaura cross-coupling reactions. libretexts.org This palladium-catalyzed reaction couples the organoboron compound with an organohalide or triflate. mdpi.comlibretexts.org This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C4 position of the pyrazole ring. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

The reaction sequence can be summarized as:

Halogenation: this compound → tert-Butyl 2-(4-bromo-1H-pyrazol-4-yl)acetate

Borylation: tert-Butyl 2-(4-bromo-1H-pyrazol-4-yl)acetate → tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl)acetate

Suzuki-Miyaura Coupling: Coupling of the boronic ester with an Ar-X partner in the presence of a Palladium catalyst and a base.

Starting MaterialCoupling PartnerCatalyst/BaseProductReference
Pyrazole-4-boronic acid pinacol esterAryl halide (Ar-X)Pd catalyst / Base4-Aryl-pyrazole derivative nih.govchemimpex.com
2-BromopyridinesAlkylzinc reagentsPd(PPh₃)₂Cl₂2,6-Difunctionalized pyridines nih.gov

Transformations of the tert-Butyl Acetate (B1210297) Moiety

The tert-butyl ester group is a versatile functional handle that can be readily converted into other functionalities, most notably a carboxylic acid. This moiety is particularly useful as it functions as a protecting group for the carboxylic acid, stable under many conditions but easily removed when desired. thieme.de

Ester Hydrolysis to Pyrazolylacetic Acid Derivatives

The tert-butyl group of the ester can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid, 2-(1H-pyrazol-4-yl)acetic acid. This transformation is a key step in many synthetic routes where the carboxylic acid functionality is required for subsequent reactions. researchgate.net

Common methods for the hydrolysis of tert-butyl esters include:

Acidic Hydrolysis: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) is a standard procedure. orgsyn.org The reaction proceeds via cleavage of the tert-butyl C-O bond, releasing isobutylene (B52900).

Silica (B1680970) Gel-Mediated Hydrolysis: Refluxing the tert-butyl ester with silica gel in a non-polar solvent like toluene (B28343) can also effect the hydrolysis to the carboxylic acid. researchgate.net

Other Mild Conditions: Aqueous phosphoric acid and other mild reagents have also been reported for the deprotection of tert-butyl esters. organic-chemistry.org The hydrolysis of tert-butyl esters can often be achieved with retention of configuration at adjacent chiral centers. arkat-usa.org

The general reaction is: this compound + H₂O --(Acid)--> 2-(1H-pyrazol-4-yl)acetic acid + tert-Butanol (B103910)

Reagent/ConditionProductKey FeatureReference
Trifluoroacetic Acid (TFA)Carboxylic AcidStandard, efficient cleavage orgsyn.org
Silica Gel / Toluene (reflux)Carboxylic AcidMild, selective method researchgate.net
6 M NaOHCarboxylic AcidBasic hydrolysis conditions conicet.gov.ar
Aqueous Phosphoric AcidCarboxylic AcidEnvironmentally benign, mild organic-chemistry.org

Amidation and Other Carboxylic Acid Derivative Formations

Once the tert-butyl ester is hydrolyzed to the carboxylic acid, this new functional group opens the door to a wide array of further transformations.

Amidation: The most common transformation is the formation of amides. This is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed for this purpose. This two-step sequence (hydrolysis followed by amide coupling) is a cornerstone for building more complex molecules, particularly in medicinal chemistry. conicet.gov.ar

Other Derivatives: Alternatively, the tert-butyl ester can sometimes be converted directly to other derivatives. For example, reaction with thionyl chloride (SOCl₂) can convert tert-butyl esters into acid chlorides. organic-chemistry.org These highly reactive intermediates can then be treated with various nucleophiles, such as alcohols to form different esters, or amines to form amides, often in high yields. organic-chemistry.org

IntermediateReagentFinal ProductReference
Pyrazolylacetic AcidAmine, Coupling Agent (e.g., EDC)Pyrazolylacetamide conicet.gov.ar
tert-Butyl PyrazolylacetateSOCl₂ then Amine/AlcoholPyrazolylacetamide / Pyrazolylacetate organic-chemistry.org

Reduction of the Ester Group

The tert-butyl ester group of this compound can be reduced to the corresponding primary alcohol, 2-(1H-pyrazol-4-yl)ethanol. This transformation is typically achieved using powerful reducing agents capable of converting esters to alcohols.

Strong metal hydrides, such as lithium aluminum hydride (LiAlH₄), are effective reagents for this reduction. The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses, eliminating the tert-butoxide leaving group to form an intermediate aldehyde. This aldehyde is subsequently reduced further by another equivalent of the hydride reagent to the corresponding alkoxide, which upon acidic workup yields the primary alcohol. Due to the high reactivity of LiAlH₄, these reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not reactive enough to reduce esters under standard conditions. Therefore, for the conversion of this compound to 2-(1H-pyrazol-4-yl)ethanol, a more potent reducing agent like LiAlH₄ is required.

Table 1: Reduction of tert-Butyl Ester to Primary Alcohol

Starting MaterialReagentProduct
This compound1. LiAlH₄2. H₃O⁺2-(1H-Pyrazol-4-yl)ethanol

Role as a Versatile Synthetic Building Blocknih.govnih.govbldpharm.comsigmaaldrich.com

The structural features of this compound, namely the reactive ester group and the nucleophilic pyrazole ring, make it a versatile intermediate in the synthesis of more complex molecules. nih.govnih.govbldpharm.comsigmaaldrich.com

Precursor in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the structural elements of all starting materials, are powerful tools in diversity-oriented synthesis. Pyrazole derivatives are frequently employed in MCRs to generate a wide array of heterocyclic compounds. beilstein-journals.org

While specific examples directly utilizing this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, the pyrazole-4-acetic acid scaffold is a key component in the synthesis of various bioactive molecules. chiralen.com The ester or the corresponding carboxylic acid can act as the acid component in these reactions. For instance, in a Passerini reaction, the carboxylic acid derived from the hydrolysis of the tert-butyl ester could react with an aldehyde and an isocyanide to form an α-acyloxy carboxamide. Similarly, in an Ugi reaction, this carboxylic acid could combine with an amine, an aldehyde or ketone, and an isocyanide to produce a bis-amide.

The general applicability of pyrazole derivatives in MCRs suggests the potential of this compound as a valuable precursor for generating libraries of complex molecules with potential biological activities. nih.govbeilstein-journals.org

Intermediate in Complex Heterocyclic Systems Synthesisnih.govnih.gov

The pyrazole nucleus and the acetic acid side chain of this compound provide multiple reactive sites for the construction of fused heterocyclic systems. The pyrazole ring contains two nitrogen atoms, which can participate in cyclization reactions, while the active methylene (B1212753) group of the acetate moiety can be functionalized or involved in condensation reactions.

This compound serves as a key starting material for the synthesis of various pyrazolo-fused heterocycles, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

For the synthesis of pyrazolo[3,4-b]pyridines , the pyrazole moiety of a derivative of this compound can act as a dinucleophile, reacting with a 1,3-dielectrophilic species. nih.gov For instance, condensation with a β-dicarbonyl compound or its equivalent can lead to the formation of the fused pyridine (B92270) ring.

In the case of pyrazolo[1,5-a]pyrimidines , the N1 and the exocyclic amino group (which can be introduced after modification of the acetate group) of a suitable pyrazole derivative can react with a three-carbon electrophilic synthon. For example, reaction with a β-unsaturated ketone or ester can lead to the construction of the pyrimidine (B1678525) ring fused to the pyrazole core.

Table 2: Examples of Heterocyclic Systems Synthesized from Pyrazole-4-acetic Acid Derivatives

Starting Material DerivativeReaction PartnerResulting Heterocyclic System
Pyrazole-4-acetic acid derivativeβ-Dicarbonyl compoundPyrazolo[3,4-b]pyridine
Aminopyrazole derivative (from the starting material)β-Unsaturated ketonePyrazolo[1,5-a]pyrimidine

The versatility of this compound as a synthetic intermediate underscores its importance in the construction of diverse and complex heterocyclic frameworks.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Geometry Optimization (e.g., DFT Studies)

Density Functional Theory (DFT) is a predominant computational method used to predict the three-dimensional geometry of molecules with high accuracy. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are employed to determine the most stable conformation (the ground state) of the molecule. researchgate.net This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum energy structure.

The optimized geometry of tert-butyl 2-(1H-pyrazol-4-yl)acetate would reveal the spatial arrangement of its pyrazole ring, the acetate (B1210297) group, and the bulky tert-butyl substituent. Studies on similar structures, such as (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol, have successfully used DFT to calculate these parameters, showing good correlation with experimental X-ray diffraction data. researchgate.net The planarity of the pyrazole ring is a key feature, while the acetate and tert-butyl groups will adopt conformations that minimize steric hindrance.

Table 1: Representative Theoretical Geometric Parameters for a Pyrazole Ring System This table presents typical values for a pyrazole ring optimized using DFT methods, as informed by studies on related compounds. Specific values for the title compound would require a dedicated computational study.

ParameterTypical Value Range
Bond Lengths (Å)
N1-N21.35 - 1.39
N2-C31.32 - 1.36
C3-C41.38 - 1.42
C4-C51.37 - 1.41
C5-N11.34 - 1.38
Bond Angles (º)
C5-N1-N2110 - 114
N1-N2-C3105 - 109
N2-C3-C4110 - 114
C3-C4-C5104 - 108
C4-C5-N1105 - 109

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Dipole Moment)

The electronic properties of a molecule are fundamental to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory is a key aspect of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests a molecule is more polarizable and reactive. wikipedia.orgresearchgate.net

For pyrazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the pyrazole and the carbonyl group of the acetate moiety. The energy gap for related pyrazoles has been reported in the range of 4-5 eV, indicating significant stability. researchgate.neteurjchem.com

Table 2: Calculated Electronic Properties for Related Heterocyclic Compounds This table provides examples of HOMO-LUMO gaps calculated for various heterocyclic systems to illustrate typical values. Data for the specific title compound is not available in the searched literature.

Compound/SystemMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Carbazole-based compoundsB3LYP/6-31G(d)--2.50 - 3.42
Pyrazole-thiophene derivativesPBE0-D3BJ/def2-TZVP--4.93 - 5.07
4-(tert-butyl)-4-nitro-1,1-biphenylDFT/HF--3.97

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are invaluable for interpreting experimental spectroscopic data. DFT methods can predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For instance, calculated IR spectra can help assign the absorption bands observed in experimental spectra to specific molecular vibrations, such as N-H stretching in the pyrazole ring, C=O stretching of the ester, and C-H vibrations of the alkyl groups. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted values are then compared to experimental data. A strong correlation between the calculated and observed spectra helps to confirm the proposed molecular structure. researchgate.net Studies on various pyrazole derivatives have shown that theoretical NMR data are consistent with experimental spectra, aiding in the complete structural elucidation. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For a compound like this compound, molecular docking could be used to investigate its potential to bind to various biological targets. Pyrazole-containing molecules are known to be active against a range of targets, including enzymes and receptors. nih.govmdpi.com Docking simulations would place the molecule into the active site of a target protein and calculate a binding score, which estimates the binding affinity. The simulation also reveals the specific interactions, such as hydrogen bonds (e.g., with the pyrazole N-H or the carbonyl oxygen) and hydrophobic interactions (e.g., with the tert-butyl group), that stabilize the ligand-protein complex. nih.gov For example, docking studies on other pyrazole derivatives have identified key hydrogen bonding and hydrophobic interactions within the active sites of targets like topoisomerase II, which is relevant to antibacterial activity. nih.gov

Advanced Applications and Future Research Directions

Role in Material Science and Polymer Chemistry

While direct studies on the application of tert-Butyl 2-(1H-pyrazol-4-yl)acetate in material science and polymer chemistry are not extensively documented, the broader class of pyrazole-containing compounds has shown considerable promise in these areas. lifechemicals.commdpi.com Pyrazole (B372694) derivatives are known to be versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These metal-organic frameworks (MOFs) and coordination polymers can exhibit interesting properties, such as porosity, catalysis, and luminescence, which are highly sought after in materials science.

For instance, a related compound, tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate, is utilized in the development of advanced materials, including polymers and coatings, leveraging its unique chemical properties. researchgate.netatlantis-press.comnih.gov The pyrazole moiety in this molecule acts as a key structural element, and it is plausible that this compound could be similarly employed. The nitrogen atoms of the pyrazole ring can coordinate with metal centers, while the tert-butyl acetate (B1210297) group could be modified to tune the solubility and processability of the resulting materials. Future research could focus on synthesizing and characterizing polymers and MOFs incorporating this compound to explore their potential in gas storage, separation, and catalysis.

Supramolecular Chemistry Applications

The pyrazole ring is an excellent motif for directing supramolecular assembly through hydrogen bonding and π-π stacking interactions. The 1H-pyrazole moiety in this compound contains both a hydrogen bond donor (the N-H group) and acceptor (the second nitrogen atom), making it capable of forming predictable and robust self-assembling structures.

A study on new bis-pyrazole-bis-acetate based coordination complexes has demonstrated the influence of counter-anions and metal ions on their supramolecular structures. This research highlights the ability of the pyrazole and acetate functionalities to participate in complex hydrogen-bonding networks, leading to the formation of one- and two-dimensional supramolecular architectures. The interplay of N-H···N, C-H···O, and other non-covalent interactions dictates the final solid-state arrangement. This suggests that this compound could be a valuable building block for the rational design of supramolecular materials with tailored properties. Future investigations could explore the co-crystallization of this compound with other molecules to create novel host-guest systems or functional materials with applications in areas such as sensing and controlled release.

Development of Novel Agrochemicals

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with many commercial products containing this heterocyclic core. lifechemicals.comacademicstrive.com They have been shown to exhibit a wide range of biological activities, including herbicidal, insecticidal, and fungicidal properties. The specific substitution pattern on the pyrazole ring is crucial for determining the type and potency of its agrochemical activity.

While there is no direct report of this compound being used as an agrochemical, its structural features suggest it could serve as a scaffold for the development of new active ingredients. The pyrazole-4-acetic acid substructure has been identified in compounds acting as antagonists for certain biological receptors, indicating its potential for biological activity. The tert-butyl ester group could act as a pro-drug moiety, which is cleaved in the target organism to release the active carboxylic acid. A patent for an agrochemical composition with improved drift, spreading, and uptake properties includes a complex molecule featuring a pyrazole ring and an acetate group, further underscoring the relevance of this chemical combination in the field. Future research in this area would involve the synthesis of a library of derivatives based on the this compound scaffold and screening them for various agrochemical activities.

Exploration of New Synthetic Pathways

The synthesis of pyrazoles is a well-developed area of organic chemistry, with numerous methods available for the construction of the pyrazole ring. nih.govresearchgate.net A direct synthesis of pyrazoles from esters has been reported, which involves a tert-butoxide-assisted C–C(=O) coupling reaction to form key intermediates, followed by condensation with hydrazine (B178648). rsc.orgresearchgate.net This method offers good control over the regioselectivity and substitution pattern of the final pyrazole product.

For this compound specifically, a potential synthetic route could involve the reaction of a suitably protected 4-halopyrazole with tert-butyl acetate under basic conditions. Alternatively, the pyrazole ring could be constructed from a precursor already containing the acetate moiety. For example, the reaction of a β-ketoester with hydrazine is a classic method for pyrazole synthesis.

Future research could focus on developing more efficient, scalable, and environmentally friendly synthetic routes to this compound. This could include exploring one-pot reactions, continuous flow processes, and the use of novel catalytic systems. The development of such methods would be crucial for making this compound more accessible for further research and potential applications. orgsyn.orgmdpi.comnih.gov

Unexplored Reactivity and Functionalization Opportunities

The pyrazole ring is a versatile scaffold that can be functionalized at various positions to modulate its chemical and physical properties. mdpi.comijpsjournal.comresearchgate.net The C-H bonds of the pyrazole ring can be activated for direct functionalization, and the nitrogen atoms can be alkylated or acylated. The tert-butyl acetate group in this compound also offers opportunities for further chemical modification.

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, such as amides, esters, and ketones. The pyrazole ring itself can undergo various reactions, including electrophilic substitution at the C4 position (if not already substituted) and N-alkylation. The presence of the acetate group at the C4 position in the target molecule directs the focus to the functionalization of other positions on the pyrazole ring, such as the N1 and C3/C5 positions.

Future research could explore the selective functionalization of this compound to create a library of novel compounds with diverse properties. nih.gov This could involve exploring transition-metal-catalyzed cross-coupling reactions to introduce new substituents on the pyrazole ring or developing new methods for the selective modification of the acetate group.

Advanced Mechanistic Biological Studies

Pyrazole derivatives are known to exhibit a wide range of biological activities, and understanding the mechanism of action of these compounds is crucial for the development of new therapeutic agents. academicstrive.comnih.gov While specific mechanistic studies on this compound are not available, the broader class of pyrazole-containing compounds has been the subject of extensive research.

For example, some pyrazole derivatives have been shown to act as inhibitors of various enzymes, such as cyclooxygenase (COX) and phosphodiesterase (PDE). nih.govnih.gov The pyrazole ring can interact with the active site of these enzymes through hydrogen bonding and other non-covalent interactions. The substituents on the pyrazole ring play a critical role in determining the binding affinity and selectivity of the compound.

Future research should involve the biological screening of this compound and its derivatives to identify any potential therapeutic applications. If any activity is observed, detailed mechanistic studies could be undertaken to elucidate the molecular target and the mechanism of action. rsc.org This could involve techniques such as X-ray crystallography of the compound bound to its target protein, as well as various biochemical and cellular assays. Such studies would provide valuable insights into the structure-activity relationship of this class of compounds and could guide the design of more potent and selective therapeutic agents. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.